3-Oxoisoindoline-5-carbaldehyde
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Overview
Description
3-Oxoisoindoline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H7NO2 It is a derivative of isoindoline, featuring a keto group at the 3-position and an aldehyde group at the 5-position
Mechanism of Action
Target of Action
The primary target of 3-Oxoisoindoline-5-carbaldehyde is the cellular machinery involved in oxidative stress and redox balance. Specifically, it interacts with enzymes and proteins responsible for maintaining cellular homeostasis.
Action Environment
Environmental factors play a crucial role:
- The compound’s reactivity varies with pH levels. Stability and efficacy change with temperature fluctuations. Oxygen availability affects ROS production and compound activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxoisoindoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-oxoisoindoline-5-carboxylic acid using oxidizing agents such as Oxone in dimethylformamide (DMF) at room temperature . Another method includes the cyclization of appropriate precursors under specific conditions to yield the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxone in DMF at room temperature.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Oxoisoindoline-5-carboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Substituted isoindoline derivatives.
Scientific Research Applications
3-Oxoisoindoline-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
3-Oxoisoindoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Oxoisoindoline-5-carbonitrile: Features a nitrile group at the 5-position.
Isoindoline derivatives: Various derivatives with different substituents at the 3- and 5-positions.
Uniqueness: 3-Oxoisoindoline-5-carbaldehyde is unique due to its combination of a keto and an aldehyde group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields .
Properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-3,5H,4H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDCSOQPDZYABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C=O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743705 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-94-5 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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